

Application Notes: Generating a Dose-Response Curve for UNC3866

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Compound of Interest

Compound Name: UNC3866

Cat. No.: B611582

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Introduction

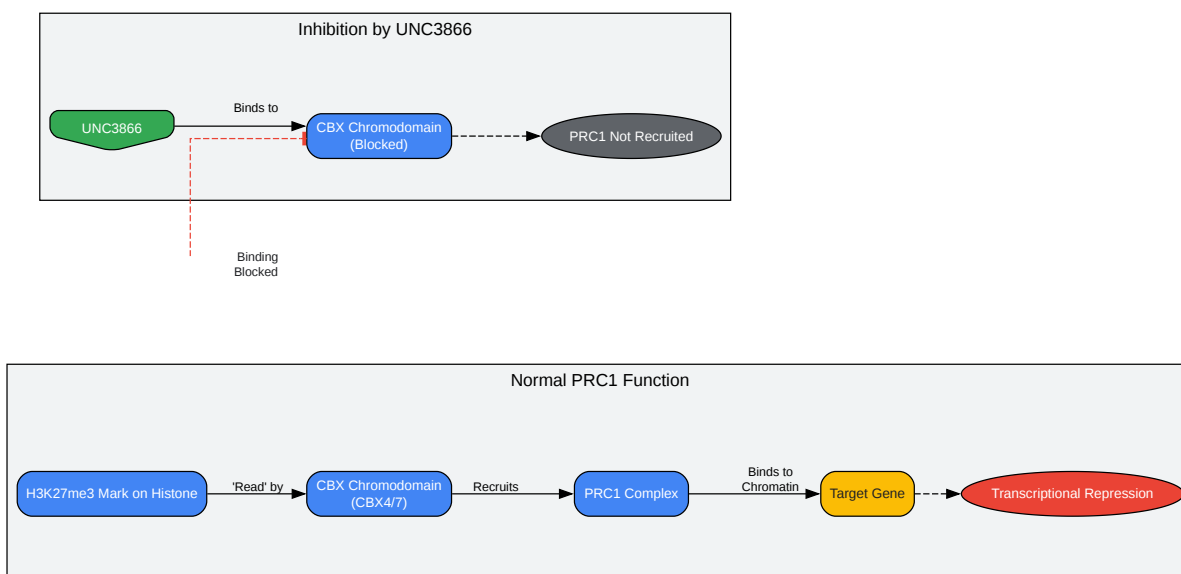
UNC3866 is a potent and selective chemical probe that functions as an antagonist to the methyllysine (Kme) reading function of the Polycomb and CDY families of chromodomains.[1] It demonstrates the highest potency for the chromodomains of CBX4 and CBX7, key components of the Polycomb Repressive Complex 1 (PRC1).[2][3] The PRC1 complex plays a critical role in regulating gene expression by recognizing the trimethylated lysine 27 on histone H3 (H3K27me3), a key epigenetic mark for transcriptional repression.[4] By inhibiting the reader function of CBX proteins, **UNC3866** disrupts PRC1 targeting and subsequent gene silencing, making it an invaluable tool for studying epigenetic regulation and a potential starting point for therapeutic development.[4]

These application notes provide detailed protocols for generating dose-response curves for **UNC3866**, enabling researchers to quantify its inhibitory effects on cell proliferation and to confirm its engagement with target proteins within a cellular context.

Mechanism of Action: PRC1 Inhibition

Polycomb Repressive Complex 1 (PRC1) is recruited to specific gene loci through the recognition of the H3K27me3 histone mark by the chromodomain of its CBX subunit.[2] This interaction is fundamental for PRC1-mediated gene silencing, which plays a central role in cellular differentiation, development, and cancer.[4] **UNC3866** acts as a competitive antagonist, binding to the aromatic cage of the CBX chromodomain where H3K27me3 would normally be

recognized. This direct competition prevents the "reading" of the histone mark, thereby inhibiting the localization and function of the PRC1 complex.



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Figure 1: **UNC3866** mechanism of action.

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of **UNC3866**.

Table 1: Biochemical Activity of **UNC3866** against CBX/CDY Chromodomains

| Target Chromodomain | Binding Affinity (Kd) | IC50 | Selectivity (Fold vs. CBX4/7) |
|---------------------|-----------------------|----------------|-------------------------------|
| CBX4 | ~100 nM[3] | - | 1 |
| CBX7 | ~100 nM[3] | 66 ± 1.2 nM[1] | 1 |
| CBX2 | - | - | 18[3] |
| CBX6 | - | - | 6[3] |
| CBX8 | - | - | 12[3] |
| CDY1 | - | - | 65[3] |
| CDYL1b | - | - | 9[3] |

| CDYL2 | - | - | 9[3] |

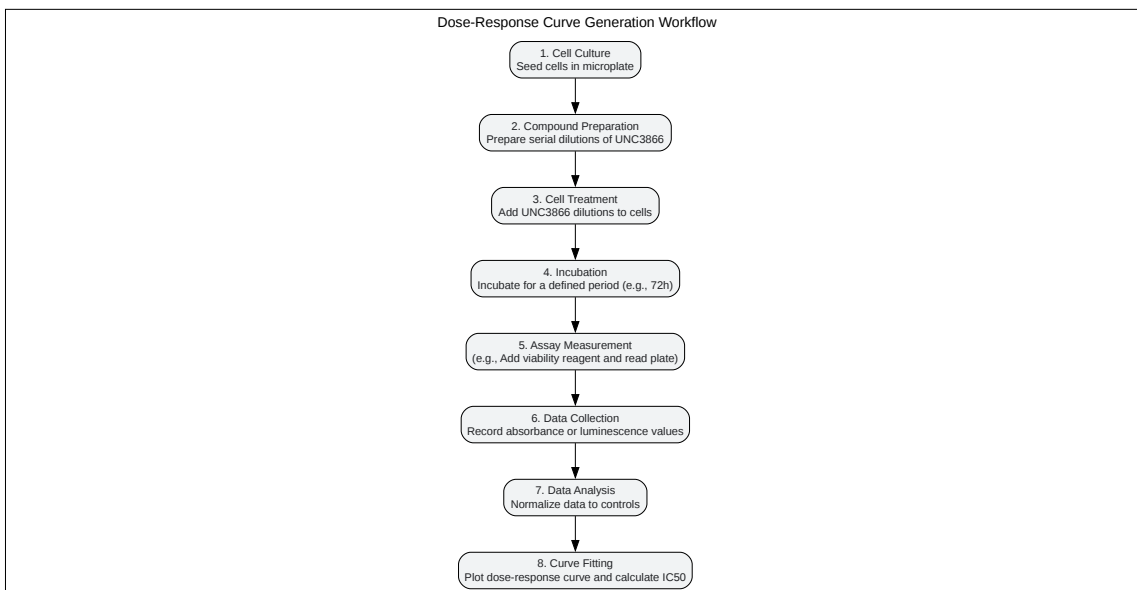
Table 2: Cellular Activity of **UNC3866**

| Assay Type | Cell Line | Observed Effect | Effective Concentration |
|--------------------|-----------------------|------------------------------|-------------------------|
| Cell Proliferation | PC3 (Prostate Cancer) | Inhibition of cell growth[1] | Micromolar range[3] |

| Target Engagement | HEK293T / PC3 | Antagonizes PRC1 chromodomains[3] | 1 - 50 µM[3] |

Experimental Workflow for Dose-Response Analysis

The general workflow for determining the dose-response characteristics of **UNC3866** involves cell-based assays to measure either a phenotypic output (like cell viability) or direct target engagement across a range of compound concentrations.



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